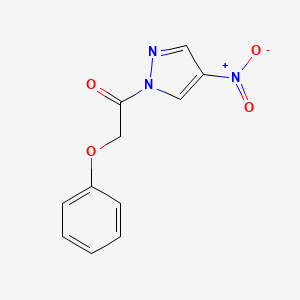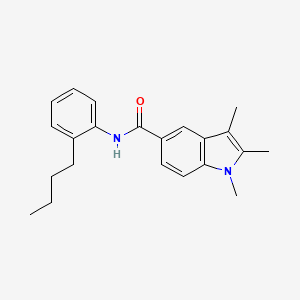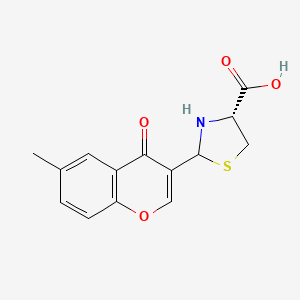![molecular formula C20H18ClN5O B4338730 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE](/img/structure/B4338730.png)
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE
Übersicht
Beschreibung
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a benzimidazole ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling to form the final product.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds under acidic conditions.
Preparation of Benzimidazole Intermediate: The benzimidazole ring is often synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions.
Coupling Reaction: The final step involves the coupling of the pyrazole and benzimidazole intermediates with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to pyrazoline derivatives.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group on the benzimidazole ring.
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide: Similar structure but with a bromo group instead of a chloro group on the pyrazole ring.
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-1H-imidazol-2-yl)benzamide: Similar structure but with an imidazole ring instead of a benzimidazole ring.
Uniqueness
The uniqueness of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and benzimidazole rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(1-ethylbenzimidazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-2-26-18-9-4-3-8-17(18)23-20(26)24-19(27)15-7-5-6-14(10-15)12-25-13-16(21)11-22-25/h3-11,13H,2,12H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICEBGXNBPAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4338652.png)
![4-chloro-1,3-dimethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4338669.png)
![[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B4338675.png)
![2-(2-METHYL-1H-1,3-BENZIMIDAZOL-6-YL)-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B4338679.png)
![N-{2-[(cyclohexylcarbonyl)amino]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4338680.png)
![2-{[2-(2-pyridinylsulfonyl)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B4338696.png)
![2-(benzyloxy)-N-[6-iodo-2-(2-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4338704.png)

![N-(2-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide](/img/structure/B4338711.png)




![3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338747.png)
